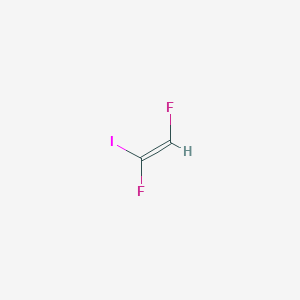

(Z)-1,2-difluoro-1-iodoethene

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C2HF2I |

|---|---|

Molecular Weight |

189.93 g/mol |

IUPAC Name |

(Z)-1,2-difluoro-1-iodoethene |

InChI |

InChI=1S/C2HF2I/c3-1-2(4)5/h1H/b2-1- |

InChI Key |

FEJGXYOLCAYRJW-UPHRSURJSA-N |

Isomeric SMILES |

C(=C(/F)\I)\F |

Canonical SMILES |

C(=C(F)I)F |

Origin of Product |

United States |

The Strategic Importance of Vicinal Difluoro Iodoethenes in Organic Synthesis

Vicinal difluoro-iodoethenes, characterized by the presence of two fluorine atoms and an iodine atom on adjacent carbon atoms of a double bond, are highly valuable synthons in organic chemistry. The strategic placement of these halogens imparts a unique reactivity profile to the molecule. The electron-withdrawing nature of the fluorine atoms polarizes the carbon-carbon double bond, influencing its susceptibility to nucleophilic and electrophilic attack.

The carbon-iodine bond is relatively weak and highly polarizable, making it an excellent leaving group in a variety of cross-coupling reactions. This allows for the facile introduction of a wide range of substituents, including aryl, alkyl, and alkynyl groups, through well-established palladium-catalyzed processes like Suzuki, Stille, and Sonogashira couplings. The presence of the vicinal difluoro motif can also impart desirable properties to the final products, such as increased metabolic stability and altered conformational preferences, which are of particular interest in medicinal chemistry and materials science. nih.gov

Halogenated Ethene Scaffolds: Pillars of Advanced Chemistry

Halogenated ethenes, in a broader sense, represent a cornerstone of modern synthetic chemistry. Their utility stems from the diverse reactivity imparted by the halogen substituents. Depending on the nature and number of halogens, these compounds can participate in a vast array of chemical transformations.

For instance, they serve as monomers in polymerization reactions, leading to the formation of high-performance polymers with exceptional thermal and chemical resistance. Furthermore, the differential reactivity of various carbon-halogen bonds allows for sequential and site-selective functionalization, enabling the construction of complex molecular architectures from simple starting materials. acs.org The introduction of halogens can also modulate the electronic properties of the ethene scaffold, making them suitable for applications in electronics and materials science. The ability to fine-tune these properties through the judicious choice of halogen atoms underscores the importance of these scaffolds in the development of new technologies.

A Look Back: the Conceptual and Historical Trajectory of Z 1,2 Difluoro 1 Iodoethene Research

Stereoselective and Stereospecific Synthesis of this compound

The generation of the Z-isomer of 1,2-difluoro-1-iodoethene with high fidelity requires carefully planned synthetic sequences where stereochemistry is controlled at key steps.

A key strategy for the stereoselective synthesis of this compound involves the use of specifically designed precursors that guide the formation of the desired isomer. A notable method reported by Burton starts from chlorotrifluoroethene. researchgate.netresearchgate.net This precursor undergoes a silylation reaction via a chlorine-lithium exchange, followed by reduction with lithium aluminium hydride. researchgate.netresearchgate.net This sequence yields (Z)-1,2-difluoro-1-triethylsilylethene with a high isomeric ratio of 95:5 (Z:E). researchgate.net The high (Z)-selectivity in this precursor is critical for establishing the final stereochemistry of the iodoethene. researchgate.netresearchgate.net

The utility of silylated precursors is a recurring theme in the synthesis of stereodefined haloalkenes. For instance, (E)- and (Z)-1,2-difluoro-1-(trimethylsilyl)ethenes can be prepared and separated by fractional distillation. researchgate.netresearchgate.net These separated isomers serve as synthons for the respective (E)- and (Z)-2-halo-1,2-difluoro-1-iodoethenes, demonstrating the power of using silyl (B83357) groups to control and isolate specific alkene geometries. researchgate.netresearchgate.net

Table 1: Precursor Synthesis for this compound

| Precursor | Starting Material | Key Reagents | Product | Isomeric Ratio (Z:E) | Reference |

|---|---|---|---|---|---|

| (Z)-1,2-difluoro-1-triethylsilylethene | Chlorotrifluoroethene | 1. s-BuLi, Et3SiCl2. LiAlH4 | (Z)-Et3SiCF=CFH | 95:5 | researchgate.net |

With a stereochemically defined precursor in hand, the introduction of iodine must be performed with high regioselectivity. In the Burton synthesis, the (Z)-1,2-difluoro-1-triethylsilylethene is treated with a strong base to achieve deprotonation, creating a vinyl anion. researchgate.netresearchgate.net This anion is then quenched with an iodine source to install the iodo group. researchgate.net A final protodesilylation step yields the isomerically pure this compound. researchgate.netresearchgate.net This sequence of deprotonation-iodination is a highly effective method for regioselective C-I bond formation on the fluorinated alkene scaffold.

General strategies for the halogenation of unsaturated compounds often rely on visible light-mediated photoredox catalysis, using reagents like Selectfluor for fluorination. rsc.org While not directly applied to the synthesis of the title compound, these modern methods highlight the ongoing development of selective C-F and C-I bond-forming reactions. rsc.orgresearchgate.net

The synthesis of this compound from simple feedstocks like chlorotrifluoroethene exemplifies a sophisticated ethene functionalization strategy. researchgate.netresearchgate.net The process involves a sequence of transformations—silylation, reduction, iodination, and desilylation—each step adding functionality and control to the olefin core. researchgate.netresearchgate.net This multi-step approach allows for the construction of a highly substituted and stereochemically pure alkene from a simple, commercially available starting material.

The broader field of olefin chemistry provides context for such transformations. For example, transition metal-free 1,2-carboboration of unactivated alkenes can be achieved using alkyl halides and diboron (B99234) reagents under photoirradiation, showcasing advanced methods for adding both carbon and boron groups across a double bond. nih.gov

Transition Metal-Catalyzed Approaches to this compound Synthesis

While de novo synthesis of this compound often relies on the stereocontrolled methods described above, transition metals, particularly palladium and copper, play a pivotal role in the subsequent reactions of this compound and its analogs. These metals mediate powerful cross-coupling reactions that make this compound a valuable synthetic intermediate.

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions due to the reactivity of the C-I bond towards oxidative addition to Pd(0) complexes. A key application is the palladium-catalyzed carboalkoxylation of 1,2-difluoro-1-iodoalkenes to stereospecifically produce 2,3-difluoroacrylic esters. acs.org

Furthermore, related zinc reagents, generated stereospecifically from precursors like (Z)-2-chloro-1,2-difluoro-1-iodoethene, undergo palladium-catalyzed Negishi-type coupling with aryl iodides to produce (Z)-1-chloro-1,2-difluorostyrenes in high yields. researchgate.netresearchgate.net The Stille-Liebeskind coupling, which often uses a combination of palladium and copper catalysts, is another powerful tool. acs.org For example, (Z)-1,2-difluoro-1-tri-n-butylstannyl-1,4-pentadiene readily couples with aryl iodides under Pd(PPh₃)₄/CuI catalysis. researchgate.net These examples underscore the synthetic utility of the iodo-difluoroethene moiety in forming new carbon-carbon bonds under palladium catalysis.

Table 2: Palladium-Catalyzed Reactions Using Iodo-Difluoroethene Analogs

| Reaction Type | Substrate | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| Carboalkoxylation | (E)-1,2-Difluoro-1-iodoethylene | PdCl₂(PPh₃)₂, CO, EtOH, Et₃N | (Z)-2,3-Difluoroacrylic ester | acs.org |

| Negishi Coupling | (Z)-ArCF=CFZnCl | Pd(0) | (Z)-ArCF=CFAr' | researchgate.net |

Copper plays a significant and sometimes essential role in transformations involving fluorinated alkenes, both as a primary catalyst and as a co-catalyst with palladium. In the Stille-Liebeskind coupling mentioned previously, Cu(I) iodide is a crucial additive that facilitates the cross-coupling of stannane (B1208499) reagents with aryl iodides. researchgate.netacs.org

Emerging Catalytic Systems for Halogenated Ethene Formation

The synthesis of halogenated ethenes, including this compound, has been significantly advanced by the development of sophisticated catalytic systems. Palladium-catalyzed reactions are particularly prominent in the functionalization of this compound. For instance, palladium(0)-catalyzed carboalkoxylation of this compound has been successfully employed to produce ethyl (E)-2,3-difluoroacrylate. rsc.org This transformation highlights the utility of palladium catalysts in forming new carbon-carbon bonds under carbonylative conditions.

Cross-coupling reactions are central to the chemistry of halogenated ethenes. The Negishi coupling, which involves an organozinc reagent, is a key method. The organozinc reagent generated stereospecifically from this compound and activated zinc dust can be coupled with various substituted aryl iodides using a palladium(0) catalyst. rsc.orgresearchgate.net This reaction proceeds in high yields and tolerates a range of functional groups on the aryl ring. researchgate.netresearchgate.net Similarly, Stille-Liebeskind couplings, which utilize organostannane reagents, provide a stereospecific route to functionalized difluorostilbenes from this compound precursors, often using a Pd(PPh₃)₄/Cu(I)I catalytic system. researchgate.netacs.org

Beyond palladium, other transition metals are being explored. Copper(I) iodide is frequently used as a co-catalyst, particularly in Stille couplings, to facilitate transmetalation. acs.org Emerging research also points toward the potential of other metals like nickel and gold in catalyzing transformations of halogenated alkenes, aiming to provide alternative reactivity, selectivity, or improved cost-effectiveness. nih.govacs.org For example, nickel catalysts are widely used in cross-electrophile coupling reactions, which are becoming a powerful tool in organic synthesis. acs.org

| Reaction Type | Catalyst System | Reactant Derived From Target Compound | Product | Reference |

|---|---|---|---|---|

| Negishi Coupling | Pd(0) | (E)-1,2-difluoro-2-iodovinylzinc | (E)-1,2-Difluorostyrenes | rsc.org |

| Stille-Liebeskind Coupling | Pd(PPh₃)₄/Cu(I)I | (Z)-1,2-difluoro-1-tri-n-butylstannyl-ethene derivatives | (Z)-1,2-Difluorostilbenes | researchgate.net |

| Carboalkoxylation | PdCl₂(PPh₃)₂ | This compound | Ethyl (E)-2,3-difluoroacrylate | rsc.orgacs.org |

Organometallic and Organofluorine Reagent-Based Syntheses

The synthesis of this compound is deeply rooted in organometallic and organofluorine chemistry. mt.comuni-due.de These methods rely on the creation and manipulation of highly reactive intermediates to build the target molecule with precise stereocontrol. A common strategy begins with commercially available fluorinated building blocks, such as chlorotrifluoroethene. researchgate.net

A key synthetic route involves the creation of organolithium intermediates at low temperatures. researchgate.net For example, trifluorovinyl(trimethyl)silane can be used to prepare (E)- and (Z)-1,2-difluoro-1-(trimethylsilyl)ethenes. researchgate.netresearchgate.net These silylated compounds can be metalated with organolithium reagents (e.g., t-BuLi) at temperatures as low as -90 °C to form stable vinyl lithium species. acs.org This intermediate is then trapped with an electrophile to construct more complex structures. The isolation and study of such organometallic intermediates can provide a deeper understanding of their reactivity and guide the discovery of new synthetic methods. rsc.org

Utilization of Fluorinating and Iodinating Reagents

The introduction of iodine into the target structure is a critical step. A published synthesis of this compound involves a sequence starting from a fluorinated precursor, followed by deprotonation and subsequent iodination. rsc.org The choice of iodinating agent and reaction conditions is crucial for achieving high yield and stereoselectivity. While specific details for this exact transformation are proprietary in some literature, general methods for iodinating vinyl organometallics involve reagents like molecular iodine (I₂) or N-iodosuccinimide (NIS). nih.gov

The synthesis often starts from molecules that are already fluorinated, such as 1,1,1-trifluoro-2-iodoethane (B141898) or chlorotrifluoroethene. researchgate.netnii.ac.jpresearchgate.net The challenge then becomes the controlled manipulation of the other substituents. For instance, a selective synthesis of this compound was achieved through a multi-step process involving silylation, chlorine-lithium exchange, deprotonation, iodination, and finally protodesilylation. rsc.orgrsc.org This highlights that the formation of the C-I bond is often one of the final steps in the sequence, performed on a carefully constructed organofluorine scaffold.

Stereochemical Implications of Organometallic Intermediates

The stereochemistry of the final product is intrinsically linked to the geometry of the organometallic intermediates formed during the reaction. The synthesis of the (Z)-isomer of 1,2-difluoro-1-iodoethene is often favored due to the thermodynamic stability of its precursors. It has been proposed that during the lithiation of 1,2-difluoroethene (B157984) derivatives, the (Z)-lithiated intermediate is more stable than the (E)-isomer, which is prone to decomposition via the elimination of lithium fluoride. rsc.org This difference in stability allows for the enrichment of the desired (Z)-isomer.

Furthermore, subsequent reactions of the resulting vinyl iodide are highly stereospecific. When this compound is converted into an organozinc reagent for Negishi coupling, the metalation proceeds to give exclusively the (E)-organozinc isomer. rsc.org The subsequent palladium-catalyzed coupling with aryl halides then occurs with retention of configuration at the organozinc center, ultimately yielding (E)-1,2-difluorostyrene derivatives. rsc.org This demonstrates a clear and predictable transfer of stereochemical information from the starting material through the organometallic intermediate to the final product. Similarly, Stille couplings involving organostannane derivatives derived from these iodoethenes also proceed stereospecifically, providing a reliable method for synthesizing geometrically pure stilbenes. researchgate.netacs.org

Green Chemistry Principles and Sustainable Synthesis of this compound

The principles of green chemistry, which advocate for the reduction of waste and energy usage, are increasingly influencing the design of synthetic routes. ijnc.ir For a multi-step synthesis like that of this compound, these principles offer a framework for optimization.

Solvent-Free or Environmentally Benign Solvent Systems

Traditional syntheses of this compound and its derivatives often employ solvents such as N,N-dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), and dioxane. researchgate.netacs.org While effective, these solvents raise environmental and safety concerns. Research into greener alternatives is ongoing. For example, in a related Suzuki reaction for synthesizing 1,2-difluorostilbenes, switching the solvent from a benzene/ethanol (B145695)/water mixture to 1,4-dioxane (B91453) led to significantly faster reactions and easier purification by minimizing side products. researchgate.net

A major goal in green chemistry is the development of solvent-free, or neat, reaction conditions. nih.gov Such reactions, often facilitated by microwave irradiation or the use of solid supports like alumina, can dramatically reduce waste and simplify product isolation. cem.com While a specific solvent-free synthesis for this compound is not prominently reported, the success of these techniques in related organometallic couplings, such as Sonogashira and Glaser reactions, suggests a promising avenue for future development. nih.govcem.com

Atom Economy and Reaction Efficiency Considerations

Atom economy is a fundamental metric of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms incorporated into the desired product. chemistry-teaching-resources.comchembam.com Syntheses involving multiple steps, eliminations, and stoichiometric reagents, as is common for this compound, often have lower atom economies.

Improving reaction efficiency is key. Catalytic methods are inherently more atom-economical than stoichiometric ones because the catalyst is used in small amounts and can be recycled. chemistry-teaching-resources.com The development of reactions with 100% atom economy, such as addition reactions where all reactant atoms are incorporated into the product, remains a significant goal. rsc.org Optimizing the existing catalytic cycles and exploring new, more direct synthetic pathways that minimize steps and the use of auxiliary reagents are crucial for enhancing the sustainability of this compound production.

Purification and Isolation Methodologies for this compound and its Intermediates

The synthesis of this compound often yields mixtures containing its (E)-isomer or other related byproducts. Therefore, effective purification and isolation are critical to obtaining the isomerically pure compound required for stereospecific applications, such as in Negishi cross-coupling reactions and palladium-catalyzed carboalkoxylations. rsc.orgacs.org The development of robust purification protocols for the final product and its key synthetic intermediates is essential for ensuring high-purity material for subsequent chemical transformations. Methodologies employed typically exploit differences in the physical and chemical properties of the components in the mixture, with chromatographic and distillation techniques being the most prominent.

Chromatographic Separation Techniques Development

Chromatographic methods are indispensable for the purification of this compound and its derivatives, particularly for separating stereoisomers whose physical properties may be very similar. nih.gov The choice of technique depends on the scale of the separation and the nature of the impurities.

Research has demonstrated the utility of several chromatographic techniques in this context:

Column Chromatography: Standard silica (B1680970) gel column chromatography is a fundamental technique used for the purification of related fluorinated organic compounds. acs.org It is often employed after a reaction workup to remove residual reagents and byproducts from the crude product mixture. acs.orgchinesechemsoc.org

High-Performance Liquid Chromatography (HPLC): For challenging separations of geometric isomers, HPLC is a powerful tool. For instance, the separation of (E) and (Z) isomers of 1,2-difluorostilbenes, which are structurally related to the target compound, has been successfully achieved using HPLC, often following a photochemical isomerization step to enrich the desired isomer. researchgate.net

Supercritical Fluid Chromatography (SFC): In cases where byproducts complicate purification, more advanced techniques like preparative SFC have been utilized. This method was successfully applied to separate diastereomers of complex fluorinated molecules, highlighting its potential for purifying challenging mixtures that are difficult to resolve by other means. uef.fi

The table below summarizes the application of various chromatographic techniques relevant to the purification of this compound and similar compounds.

| Technique | Application/Context | Stationary Phase Example | Key Finding | Source |

| Column Chromatography | General purification of crude organic synthesis products. | Silica Gel | Effective for removing byproducts and impurities from related fluorinated compounds. | acs.orgchinesechemsoc.org |

| High-Performance Liquid Chromatography (HPLC) | Separation of (E)/(Z) geometric isomers. | Not Specified | A reasonable route for separating isomers of related difluorostilbenes. | researchgate.net |

| Supercritical Fluid Chromatography (SFC) | Separation of complex mixtures and stereoisomers. | Lux-amylose-1 | Successfully used to separate diastereomers of fluorinated isoleucine precursors. | uef.fi |

Distillation and Crystallization Techniques Optimization

Alongside chromatography, distillation and crystallization are crucial for the large-scale purification and isolation of this compound and its precursors.

Fractional Distillation: This technique is particularly effective for separating compounds with different boiling points. A key intermediate in the synthesis of this compound is (Z)-1,2-difluoro-1-(trimethylsilyl)ethene. This precursor and its (E)-isomer are reported to have a boiling point difference of approximately 30 °C, which allows for their efficient separation via fractional distillation. researchgate.netresearchgate.net This step is vital as it provides an isomerically pure precursor for subsequent conversion to the target iodoethene. researchgate.net

The distillation parameters for the key trimethylsilyl (B98337) intermediates are detailed in the table below.

| Compound | Separation Method | Key Parameter | Significance | Source |

| (E)- and (Z)-1,2-difluoro-1-(trimethylsilyl)ethene | Fractional Distillation | Boiling point difference of ~30 °C | Allows for efficient, large-scale separation of the geometric isomers. | researchgate.netresearchgate.net |

Crystallization: While specific crystallization protocols for this compound are not extensively detailed in the reviewed literature, conventional crystallization techniques are a standard method for isolating pure solid compounds from a solution. google.com This method could be applied to solid intermediates or derivatives in the synthetic pathway, where cooling a concentrated solution or adding an anti-solvent could induce the crystallization of the desired compound, leaving impurities in the mother liquor.

Cross-Coupling Reactions Involving the Vinylic Iodide Moiety

The presence of the vinylic iodide in this compound is the key to its functionality in cross-coupling chemistry. The carbon-iodine bond is susceptible to oxidative addition by low-valent transition metal catalysts, such as palladium(0), initiating catalytic cycles that forge new bonds. The stereochemistry of the starting material often plays a crucial role in determining the stereochemical outcome of the product.

The Suzuki-Miyaura coupling, which pairs an organohalide with an organoboron compound, is a cornerstone of modern synthetic chemistry for creating C-C bonds. chemrxiv.orglibretexts.org However, specific studies detailing the direct Suzuki-Miyaura coupling of this compound with boronic acids or their derivatives are not extensively documented in a review of the available literature. While related compounds like 1-(N,N-diethylcarbamoyloxy)-2,2-difluoro-1-iodoethene and 2,2-difluoro-1-iodoethenyl tosylate have been successfully employed in Suzuki-Miyaura reactions with various boronate partners, the reactivity of the parent this compound in this specific context remains an area requiring further exploration. beilstein-journals.org

The Sonogashira coupling provides a powerful method for the formation of a carbon-carbon bond between a vinylic halide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. nih.govnih.gov This reaction is fundamental for the synthesis of conjugated enynes. Despite its broad utility, direct applications of the Sonogashira coupling using this compound as the substrate are not prominently reported in the surveyed scientific literature. Research in this area has often focused on other fluorinated substrates or alternative coupling strategies to access difluoro-substituted enynes. researchgate.net

The Heck reaction, which forms a substituted alkene through the palladium-catalyzed reaction of an unsaturated halide with an alkene, is a versatile tool for C-C bond formation. nih.govsioc-journal.cn A review of published research indicates a lack of specific examples where this compound is used as the halide partner in a Heck coupling reaction. One related study reported the reaction of trifluoroethene (TrFE) with iodobenzene (B50100) to yield (Z)-(1,2-difluorovinyl)benzene, but this involves the reverse functionalization pattern compared to what would be expected from a Heck reaction with this compound. rsc.orgresearchgate.net

The Negishi coupling has proven to be a particularly effective method for the functionalization of this compound. Research by Burton and Liu demonstrated a stereospecific Negishi cross-coupling pathway to produce (E)-1,2-difluorostyrene derivatives. rsc.orgrsc.org

The process begins with the metalation of this compound (referred to as compound 15 in some literature) using activated zinc dust. This step stereospecifically generates an (E)-1,2-difluorovinylzinc intermediate. rsc.orgrsc.org This organozinc reagent is then coupled with a variety of substituted aryl iodides in the presence of a palladium(0) catalyst. rsc.orgresearchgate.net The choice of solvent was found to be critical, with N,N-dimethylacetamide (DMA) providing the best yields, whereas the use of N,N-dimethylformamide (DMF) resulted in the formation of multiple side products. rsc.orgrsc.org Further optimization showed that the addition of substoichiometric amounts of copper(I) bromide as an additive could significantly accelerate the reaction rate, leading to full conversion in under six hours. rsc.org This methodology is effective for aryl iodides bearing both electron-donating and electron-withdrawing substituents. researchgate.netresearchgate.net

Table 1: Representative Negishi Coupling of this compound

| Electrophile | Organometallic Reagent Precursor | Catalyst | Solvent | Additive | Product Type |

| Aryl Iodide | This compound + Zn | Pd(0) | DMA | CuBr (optional) | (E)-1,2-Difluorostyrene derivative |

The Stille coupling utilizes a palladium catalyst to couple an organic halide with an organotin compound. While this reaction is widely used for creating C-C bonds with fluorinated alkenes, there is a scarcity of literature describing the direct Stille coupling of this compound with organostannane reagents. Related research has focused on the inverse reaction, where a (Z)-1,2-difluoro-1-tri-n-butylstannyl derivative is coupled with an aryl iodide. researchgate.net For instance, a Stille coupling has been reported for the similar but structurally distinct 1,1-difluoro-2-iodoethene (B12062030) with tributyl(ethynyl)stannane. rsc.org

Beyond the canonical named reactions, this compound participates in other significant transition metal-catalyzed transformations. A notable example is the palladium-catalyzed carboalkoxylation, which introduces an ester functional group. Burton reported a procedure for the stereospecific carboalkoxylation of this compound. rsc.orgresearchgate.net The reaction proceeds under a carbon monoxide atmosphere in the presence of ethanol and a palladium catalyst, such as dichlorobis(triphenylphosphine)palladium(II). acs.org This method stereospecifically yields ethyl (E)-2,3-difluoroacrylate with a reported yield of 63%. rsc.orgresearchgate.net This transformation provides an efficient and stereoselective route to valuable difluorinated acrylic esters. acs.org

Table 2: Palladium-Catalyzed Carboalkoxylation of this compound

| Substrate | Reagents | Catalyst | Solvent | Product | Yield |

| This compound | Carbon Monoxide (CO), Ethanol (EtOH) | PdCl₂(PPh₃)₂ | - | Ethyl (E)-2,3-difluoroacrylate | 63% rsc.orgresearchgate.net |

Nucleophilic and Electrophilic Transformations of this compound

The electronic nature of this compound, shaped by the inductive effects of the halogen atoms, governs its interactions with both nucleophiles and electrophiles. While the double bond can potentially participate in addition reactions, the C-I bond serves as the primary site for substitution reactions.

The electrophilic and nucleophilic addition to the carbon-carbon double bond of this compound is not a well-documented area of its reactivity in scientific literature. The reactivity of the C-I bond, particularly in transition metal-catalyzed processes, often dominates.

However, the reactivity of similar trihaloethenes provides some mechanistic insights. For example, other halo-substituted ethenes are known to undergo nucleophilic or electrophilic addition reactions. rsc.org A variety of phenols and 3-hydroxypyridines engage in nucleophilic addition to 2-bromo-1,1-difluoroethene under basic conditions. rsc.org In an example of electrophilic addition, 1,1,2-trichloroethene (TCE) reacts with formaldehyde (B43269) under strongly acidic conditions in a Prins-type reaction. rsc.org The general mechanism for electrophilic addition to an alkene involves the initial attack of the electron-rich pi bond on an electrophile, leading to the formation of a carbocation intermediate, which is then intercepted by a nucleophile. libretexts.orgibchem.com For radical additions, a radical species adds to the double bond to create a new radical intermediate. ucr.edu While these reactions are established for analogous compounds, specific studies detailing such additions to the double bond of this compound are scarce.

Substitution reactions, particularly those involving the replacement of the iodine atom, are the most explored and synthetically valuable transformations of this compound. The compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which proceed with a high degree of stereospecificity.

Negishi Coupling: Research by Burton and Liu has shown that this compound undergoes stereospecific Negishi cross-coupling. rsc.org Metalation with activated zinc dust stereoselectively forms the corresponding (E)-organozinc reagent. This intermediate reacts with various aryl iodides in the presence of a palladium(0) catalyst to yield (E)-1,2-difluorostyrene derivatives. rsc.org The choice of solvent is crucial, with N,N-dimethylacetamide (DMAc) providing the best yields. rsc.org

Carboalkoxylation: Another significant substitution is the palladium-catalyzed carboalkoxylation. Burton reported the conversion of this compound into ethyl (E)-2,3-difluoroacrylate in 63% yield using carbon monoxide, ethanol, and a palladium catalyst. rsc.orgrsc.orgresearchgate.net This reaction demonstrates a formal substitution of the iodide with an alkoxycarbonyl group. A similar procedure was employed for the alkoxycarbonylation of (Z)-1,2-dichloro-1-iodoethene, highlighting the utility of iodo-substituted haloethenes for introducing carbonyl functionalities. rsc.orgresearchgate.net

The following table summarizes key substitution reactions involving this compound and its close analogs.

| Reaction Type | Substrate | Reagents | Product | Yield | Reference |

|---|---|---|---|---|---|

| Negishi Coupling | This compound | 1. Zn(Cu) 2. Ar-I, Pd(0), DMAc | (E)-1,2-Difluoro-1-aryl-ethene | High | rsc.org |

| Carboalkoxylation | This compound | CO, EtOH, Et3N, PdCl2(PPh3)2 | Ethyl (E)-2,3-difluoroacrylate | 63% | rsc.orgresearchgate.netacs.org |

| Stille-Liebeskind Coupling | (Z)-4,5-Difluoro-5-tri-n-butylstannyl-4-penten-1-ol* | Aryl iodides, Pd(PPh3)4, CuI | Corresponding aryl-substituted product | - | researchgate.net |

*Note: This substrate is a derivative prepared from a related fluorinated starting material, demonstrating the utility of the difluoroethenyl moiety in coupling reactions. researchgate.net

Cycloaddition and Pericyclic Reactions with this compound

Pericyclic reactions, which include cycloadditions, electrocyclic reactions, and sigmatropic rearrangements, are concerted processes that proceed through a cyclic transition state. msu.edulibretexts.orgudel.edu These reactions are powerful tools in organic synthesis for constructing cyclic and stereochemically complex molecules. msu.edu

Despite the synthetic potential, there is a lack of specific literature examples of this compound participating as a component in cycloaddition or other pericyclic reactions. The reactivity of related fluorinated systems suggests potential pathways. For example, 1,1-difluoroallenes, which contain a difluorinated double bond, readily undergo Diels-Alder [4π+2π] and [3+2] cycloaddition reactions. nii.ac.jp The electron-withdrawing nature of the fluorine atoms lowers the LUMO energy level of the allene, making it a highly reactive dienophile. nii.ac.jp Similarly, [2+2] cycloadditions of other haloalkenes, such as trichloroethene with enones, have been reported. rsc.org

Given the electronic properties conferred by the fluorine atoms, this compound could theoretically act as a dienophile or a dipolarophile in cycloaddition reactions. msu.edu However, its utility in this capacity has not been demonstrated. The prevalence of substitution reactions at the C-I bond may kinetically outcompete potential cycloaddition pathways under many conditions.

Functional Group Interconversions of the Iodine Atom

The iodine atom in this compound is the most reactive site for functional group interconversions, primarily through cross-coupling reactions as discussed previously. Another fundamental transformation is its replacement by other atoms or functional groups.

The conversion of vinyl iodides to other vinyl halides is a known transformation in organic synthesis, often referred to as halogen exchange (HALEX) reactions. frontiersin.org These reactions are typically equilibrium-driven, and the position of the equilibrium can be influenced by factors such as the relative bond dissociation energies of the carbon-halogen bonds and the precipitation of a metal halide salt (as in the Finkelstein reaction). frontiersin.org

For vinyl halides, such substitutions often require transition metal catalysis due to the higher strength of the sp² carbon-halogen bond compared to its sp³ counterpart. frontiersin.org Catalytic systems based on copper or palladium have been developed for the exchange of iodine for bromine or chlorine in various aryl and vinyl iodides. For example, copper(I) iodide has been used to catalyze the conversion of aryl bromides to aryl iodides. frontiersin.org

Despite the existence of these general methods, specific, documented procedures for the direct replacement of the iodine atom in this compound with bromine, chlorine, or fluorine are not readily found in the reviewed literature. While theoretically possible, the specific conditions required to achieve such a transformation efficiently and stereospecifically would need to be experimentally determined.

Conversion to Pseudohalides or Other Functionalities

The synthetic utility of this compound is highlighted by its conversion into a range of other functional groups. While direct substitution of the iodide with pseudohalides like azide (B81097) or cyanide is not extensively documented for this specific substrate, its transformation into other synthetically useful moieties via cross-coupling reactions is well-established.

Cross-Coupling Reactions: Palladium-catalyzed reactions are the primary means of functionalizing this compound. These reactions stereospecifically replace the iodine atom, leading to products with a retained or inverted configuration at the double bond, depending on the reaction type.

Carboalkoxylation: In a palladium-catalyzed carboalkoxylation reaction, this compound can be converted into α,β-difluoroacrylates. For instance, its reaction with carbon monoxide in the presence of ethanol and a palladium catalyst yields ethyl (E)-2,3-difluoroacrylate. researchgate.netacs.org This transformation introduces a valuable ester functionality.

Negishi and Stille Couplings: The Negishi coupling, utilizing organozinc reagents, and the Stille coupling, with organostannane reagents, are effective for forming new carbon-carbon bonds. This compound and its analogues react with activated zinc to generate the corresponding zinc reagents, which can then be coupled with aryl iodides to produce difluorostyrene (B1617740) derivatives. researchgate.netresearchgate.net Similarly, Stille couplings with various organostannanes provide access to a wide array of substituted dienes and other complex structures. researchgate.netresearchgate.net

Conversion to Vinyl Azides: The synthesis of vinyl azides often proceeds through the reaction of vinyl iodides with an azide source or via the addition of iodine azide to an alkyne followed by elimination. acs.org For example, other halo-quinolines have been successfully converted to the corresponding azide by reaction with sodium azide in DMF. rsc.org While not specifically reported for this compound, nucleophilic substitution with sodium azide represents a plausible, albeit underexplored, route to the corresponding (Z)-1-azido-1,2-difluoroethene. Such vinyl azides are versatile intermediates themselves, capable of participating in cycloadditions and rearrangements. sciengine.comsioc-journal.cnmasterorganicchemistry.com

The table below summarizes key transformations of this compound and its close analogues.

| Reactant | Reagents & Conditions | Product | Yield | Reference |

| This compound | CO (160 psi), EtOH, Et₃N, PdCl₂(PPh₃)₂ | Ethyl (E)-2,3-difluoroacrylate | 63% | researchgate.net |

| (Z)-2-Chloro-1,2-difluoro-1-iodoethene | 1. Zn dust, DMA; 2. Aryl iodide, Pd(0) | (E)-1-Chloro-1,2-difluorostyrenes | High | researchgate.netresearchgate.net |

| (Z)-1,2-Difluoro-1-iodo-2-triethylsilylethene | Allyl bromide, Zn(Cu) | (Z)-1,2-Difluoro-1-triethylsilyl-1,4-pentadiene | - | researchgate.net |

Mechanistic Elucidation of Reaction Pathways

Investigating the mechanisms of reactions involving this compound is essential for optimizing reaction conditions and predicting product outcomes. A combination of kinetic analysis, spectroscopic monitoring, and isotopic labeling studies provides a comprehensive picture of the reaction pathways.

Kinetic analysis is a powerful tool for determining the rate law of a reaction, which mathematically describes the relationship between reactant concentrations and reaction speed. opentextbc.ca This information provides critical insights into the composition of the rate-determining step of the catalytic cycle.

Methodologies: Two common experimental approaches for determining rate laws are the method of initial rates and reaction progress kinetic analysis (RPKA).

Method of Initial Rates: This method involves running a series of experiments where the initial concentration of one reactant is varied while the others are kept constant. The initial rate of the reaction is measured for each experiment, allowing for the determination of the reaction order with respect to each component. opentextbc.ca

Reaction Progress Kinetic Analysis (RPKA): This technique involves monitoring the concentrations of reactants and products continuously throughout a single reaction. By analyzing the concentration versus time data, one can derive the rate dependency on each species as its concentration changes. This method is highly efficient and can reveal complex kinetic behavior such as catalyst activation or deactivation and product inhibition. mit.edu

Application to this compound Reactions: While specific, detailed kinetic studies on this compound are not widely published, analyses of related palladium-catalyzed cross-coupling reactions provide a framework for understanding its behavior. For example, kinetic studies on Buchwald-Hartwig aminations have revealed complex dependencies, including an inverse dependence on both the amine and aryl halide concentrations under certain conditions, suggesting a more intricate mechanism than a simple textbook catalytic cycle. mit.edu In studies of the palladium-catalyzed coupling of tetrafluoroethylene (B6358150), reaction yields (a proxy for rate) were shown to be highly dependent on the presence and concentration of additives like lithium iodide, indicating that these additives play a key role in the catalytic cycle, likely in the oxidative addition step. mdpi.com

The table below outlines how experimental parameters can be varied in kinetic studies to deduce mechanistic information.

| Kinetic Method | Variable Parameter | Information Gained |

| Method of Initial Rates | Initial concentration of this compound | Reaction order with respect to the vinyl iodide |

| Initial concentration of coupling partner (e.g., organostannane) | Reaction order with respect to the coupling partner | |

| Catalyst concentration | Reaction order with respect to the catalyst | |

| Reaction Progress Kinetic Analysis (RPKA) | Concentration vs. Time (all species) | Rate dependencies, catalyst deactivation, product inhibition |

The direct observation of transient intermediates is crucial for confirming a proposed reaction mechanism. In situ spectroscopic techniques, which monitor the reaction as it occurs within the reaction vessel, are invaluable for this purpose. rsc.org

Techniques for Monitoring: Given the fluorine atoms in this compound, ¹⁹F NMR spectroscopy is an exceptionally powerful tool. It offers a wide chemical shift range and high sensitivity to the electronic environment of the fluorine nuclei, making it ideal for distinguishing between the starting material, intermediates, and products. nih.govmagritek.com ¹H and ¹³C NMR, as well as IR spectroscopy, can also provide critical structural information.

In situ NMR: By setting up a reaction directly in an NMR tube or in a flask connected to a flow cell, spectra can be acquired at regular intervals. nih.govuni-mainz.de This allows for the identification and concentration tracking of not only reactants and products but also short-lived intermediates that might otherwise be undetectable. For instance, in related fluorinated systems, ¹⁹F NMR has been used to observe key intermediates like a fluoroalkyl(aryl)iodonium species, confirming its role in the reaction pathway. chemrxiv.org In a palladium-catalyzed defluorinative coupling, key difluoroalkyl palladium(II) intermediates were successfully characterized through a combination of NMR and stoichiometric reactions. nih.gov

In situ IR: Infrared spectroscopy can monitor the disappearance of reactant vibrational bands and the appearance of product bands in real-time. It is particularly useful for tracking functional groups like carbonyls (C=O) in carboalkoxylation reactions or azides (N₃) if such a functionality were introduced.

Observing Key Intermediates: In the context of palladium-catalyzed cross-coupling reactions of this compound, spectroscopy could be used to observe:

Oxidative Addition Complex: The initial product formed from the reaction of the Pd(0) catalyst with the C-I bond of the vinyl iodide.

Transmetalation Intermediates: In Stille or Negishi couplings, the species formed after the transfer of the organic group from tin or zinc to the palladium center. Direct spectroscopic observation of an organocopper reagent, formed during transmetalation in a Stille-type coupling, has been reported for a related system. researchgate.net

Reductive Elimination Precursors: The final palladium(II) intermediate just before it releases the final product and regenerates the Pd(0) catalyst.

Isotopic labeling is a definitive method for tracing the path of atoms through a chemical reaction. wikipedia.orgthieme-connect.de By replacing an atom in a reactant with one of its heavier, stable isotopes (e.g., ²H for ¹H, or ¹³C for ¹²C), its ultimate position in the product can be determined, providing unambiguous evidence for or against a proposed mechanism. wikipedia.org

Principles and Applications: The design of a labeling experiment is critical. The label must be placed at a position that can distinguish between possible mechanistic pathways. wikipedia.org The location of the label in the product is typically determined by mass spectrometry (which detects the change in mass) or NMR spectroscopy (which can detect the labeled nucleus or its effect on neighboring nuclei).

Potential Studies for this compound: While specific isotopic labeling studies on this compound have not been found, the following examples from related chemistry illustrate how this technique could be applied:

Distinguishing Normal vs. cine-Substitution: In some Stille couplings, a "cine"-substitution can occur, where the new group attaches to the carbon that originally bore the tin atom, and the tin group migrates. A deuterium-labeling experiment was instrumental in confirming such a pathway in the coupling of a trisubstituted iodoalkene. sorbonne-universite.fr By synthesizing this compound with a ¹³C label at C1 (the carbon bonded to iodine), one could unambiguously determine the connectivity in the product of a cross-coupling reaction.

Probing Reaction Mechanisms: In a Rh-catalyzed reaction of gem-difluoroallene, deuterium (B1214612) labeling of the aniline, catalyst, and solvent was used to trace the source of protons in the final product, supporting a hydrometallation pathway. rsc.org

Kinetic Isotope Effect (KIE): If a bond to an isotopically labeled atom is broken in the rate-determining step of a reaction, the reaction will proceed slower with the heavier isotope. Measuring this KIE can confirm which bond is broken in the slowest step. For example, a significant KIE observed upon replacing a C-H bond with a C-D bond would prove that C-H bond cleavage is part of the rate-determining step. nih.gov

| Labeling Strategy | Mechanistic Question | Expected Outcome / Information |

| ¹³C Labeling at C1 of this compound | In a Stille coupling, does normal or cine-substitution occur? | NMR/Mass spec analysis of the product reveals the final position of the ¹³C label, confirming the bond-forming regiochemistry. sorbonne-universite.fr |

| Deuterium Labeling of solvent or additives (e.g., H₂O) | What is the source of protons in side reactions or protodemetalation steps? | Mass spec analysis shows incorporation (or lack thereof) of deuterium into the product or byproducts. rsc.org |

| ¹⁸O Labeling of water in a defluorinative coupling | Does water act as the oxygen source for a newly formed carbonyl group? | Mass spec analysis of the ketone product would show an M+2 peak, confirming the oxygen atom originated from the labeled water. acs.org |

Computational and Theoretical Investigations of Z 1,2 Difluoro 1 Iodoethene

Quantum Chemical Calculations of Electronic Structure and Properties

Quantum chemical calculations are fundamental to predicting the electronic nature of (Z)-1,2-difluoro-1-iodoethene. Methods such as Density Functional Theory (DFT) and other ab initio approaches are employed to solve the molecular Schrödinger equation, yielding wavefunctions from which numerous electronic properties can be derived. chinesechemsoc.org These calculations are crucial for understanding the molecule's stability, reactivity, and spectroscopic characteristics.

Frontier Molecular Orbital (FMO) theory is a cornerstone for explaining chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). google.com The HOMO represents the orbital from which the molecule is most likely to donate electrons, defining its nucleophilic or basic character. google.com Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating the molecule's electrophilic or acidic nature. google.com

For this compound, the energy and spatial distribution of these frontier orbitals dictate its reaction pathways. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and reactivity. A smaller gap generally implies higher reactivity. The specific energies of the HOMO and LUMO, along with the HOMO-LUMO gap, can be precisely calculated using quantum chemical software. This data is instrumental in predicting how this compound will interact with other reagents in chemical reactions.

Table 1: Illustrative Frontier Molecular Orbital Data

This table shows the type of data generated from an FMO analysis. The specific energy values for this compound would require a dedicated computational study.

| Orbital | Description | Typical Energy Range (eV) |

| HOMO | Highest Occupied Molecular Orbital | -8 to -12 |

| LUMO | Lowest Unoccupied Molecular Orbital | -1 to +2 |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | 7 to 14 |

Electron Density Distribution and Electrostatic Potential Analysis

The distribution of electrons within the this compound molecule is non-uniform due to the differing electronegativities of the constituent atoms. The molecular electrostatic potential (MEP) provides a visual representation of this charge distribution, mapping areas of positive and negative potential onto the electron density surface. This map is invaluable for identifying the likely sites for electrophilic and nucleophilic attack.

Typically, regions of negative electrostatic potential (colored in shades of red) are associated with electron-rich areas, such as lone pairs on electronegative atoms, and are susceptible to electrophilic attack. Regions of positive electrostatic potential (colored in shades of blue) are electron-poor and are targets for nucleophiles. In this compound, the highly electronegative fluorine atoms create a region of high electron density. In contrast, the large, polarizable iodine atom can exhibit a region of positive electrostatic potential on its outermost surface, known as a σ-hole, making it a potential halogen-bond donor.

A Modified Neglect of Diatomic Overlap (MNDO) calculation, a semi-empirical method, has been used to determine the net atomic charges on the carbon atoms of the double bond. These calculations revealed a significant difference in charge, indicating a charge-controlled insertion reaction mechanism in certain palladium-catalyzed reactions.

Table 2: Calculated Net Atomic Charges for the Vinylic Carbons in this compound

| Atom | Net Atomic Charge (a.u.) |

| C(1) | +0.28 |

| C(2) | +0.09 |

Data sourced from MNDO calculations.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into a more intuitive picture of localized bonds and lone pairs, closely resembling the familiar Lewis structures. chinesechemsoc.org This method provides quantitative insight into the bonding and electronic delocalization within the molecule. A key feature of NBO analysis is the examination of donor-acceptor interactions through second-order perturbation theory.

Table 3: Representative Donor-Acceptor Interactions from NBO Analysis

This table illustrates the types of intramolecular interactions and their stabilization energies that NBO analysis would quantify for this compound.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP (F) | σ* (C-C) | Illustrative Value |

| LP (F) | σ* (C-I) | Illustrative Value |

| π (C=C) | σ* (C-I) | Illustrative Value |

| π (C=C) | σ* (C-F) | Illustrative Value |

Note: LP denotes a lone pair orbital.

Conformational Analysis and Stereochemical Behavior

While the rigid carbon-carbon double bond in this compound prevents free rotation and the existence of multiple conformers in the traditional sense (like those seen in alkanes), computational methods can be used to analyze its stereochemical stability and the energetic requirements for isomerization.

A potential energy surface (PES) scan is a computational technique used to explore the energy of a molecule as a function of one or more geometric parameters. For this compound, a PES scan can be performed by systematically varying the F-C-C-F dihedral angle to model the isomerization pathway from the (Z) isomer to the (E) isomer.

This process involves breaking the π-bond and passing through a high-energy transition state, which is typically predicted to have a structure where the p-orbitals on the carbon atoms are perpendicular to each other. The energy difference between the ground state (Z)-isomer and this transition state is the rotational barrier for isomerization. Such calculations provide fundamental insight into the stereochemical integrity of the molecule. While studies on similar molecules like 1,2-diiodoethane (B146647) focus on rotation around the C-C single bond, the principles of PES scanning are adaptable to investigate this high-energy isomerization process.

Following a geometry optimization, a vibrational frequency analysis is a standard computational step to characterize the nature of the stationary point found on the potential energy surface. chinesechemsoc.org For a stable molecule like this compound, the analysis should yield all real (positive) vibrational frequencies, confirming that the optimized structure corresponds to a true energy minimum.

Furthermore, these calculated frequencies are essential for determining various thermodynamic properties of the molecule based on statistical mechanics. Key thermodynamic contributions that can be calculated include the zero-point vibrational energy (ZPVE), thermal corrections to enthalpy, entropy, and ultimately the Gibbs free energy at a specified temperature and pressure. This data is vital for predicting the spontaneity and equilibrium position of reactions involving this compound.

Table 4: Thermodynamic Properties from Vibrational Analysis

This table outlines the typical thermodynamic data obtained from computational vibrational analysis.

| Thermodynamic Property | Description |

| Zero-Point Vibrational Energy (ZPVE) | The residual vibrational energy of the molecule at 0 Kelvin. |

| Enthalpy (H) | The total heat content of the system. |

| Entropy (S) | A measure of the disorder or randomness of the system. |

| Gibbs Free Energy (G) | A thermodynamic potential that can be used to calculate the maximum reversible work that may be performed by a system at constant temperature and pressure. |

Reaction Mechanism Prediction and Transition State Characterization

Computational chemistry serves as a powerful tool for elucidating the complex reaction mechanisms involving halogenated ethenes. By modeling the potential energy surfaces of reactions, chemists can predict the most likely pathways, identify transient intermediates, and characterize the high-energy transition states that govern reaction rates.

Density Functional Theory (DFT) is a widely used computational method that offers a favorable balance between accuracy and computational cost, making it ideal for studying the reaction mechanisms of medium-sized organic molecules. For this compound, DFT calculations are instrumental in predicting its behavior in various chemical transformations, such as transition metal-catalyzed cross-coupling and radical addition reactions.

DFT studies on similar iodo-containing compounds show that the carbon-iodine bond is susceptible to homolytic cleavage under light or with radical initiators, generating a vinyl radical. nih.gov This radical can then engage in a variety of subsequent reactions. In the context of this compound, DFT could be employed to model its participation in photoredox-mediated couplings. acs.org Calculations would focus on determining the reaction barriers for radical generation and subsequent trapping by a coupling partner. chinesechemsoc.org

Furthermore, this compound is a potential precursor in palladium-catalyzed reactions. researchgate.net Theoretical investigations, similar to those performed on related haloethenes, can elucidate the energetics of the catalytic cycle, including the oxidative addition, transmetalation, and reductive elimination steps. DFT calculations can predict the relative energies of intermediates and transition states, providing insight into the reaction's feasibility, regioselectivity, and stereochemical outcome. nih.govacs.org For example, modeling the oxidative addition of the C-I bond to a palladium(0) complex would be a critical first step in understanding its cross-coupling reactivity.

Ab initio quantum chemistry methods, which are based on first principles without reliance on empirical parameters, offer a higher level of theory and accuracy compared to DFT. Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CCSD(T)) are considered benchmarks for obtaining highly accurate energetic and structural information, albeit at a greater computational expense. acs.orgresearchgate.net

For this compound, ab initio calculations would be particularly valuable for refining the transition state geometries and barrier heights predicted by DFT. acs.org These high-level calculations can more accurately capture subtle electronic effects, such as hyperconjugation and steric repulsion, which are crucial in determining the conformational preferences and reactivity of fluorinated molecules. researchgate.netresearchgate.net For instance, ab initio methods could precisely model the gauche effect between the fluorine and iodine substituents, which influences the molecule's ground-state geometry and its approach to a transition state. researchgate.netresearchgate.net In studying reaction dynamics, ab initio molecular dynamics (AIMD) could simulate the bond-breaking and bond-forming processes in real-time, providing a detailed, atomistic view of the reaction trajectory.

Spectroscopic Parameter Predictions and Correlational Studies

Computational methods are indispensable for predicting and interpreting spectroscopic data. By calculating the spectroscopic parameters of a proposed structure and comparing them with experimental spectra, chemists can confirm molecular identity, assign spectral features, and gain a deeper understanding of molecular structure and bonding.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational chemistry can predict NMR chemical shifts (δ) and spin-spin coupling constants (J) with a high degree of accuracy. nih.gov The standard approach involves geometry optimization of the molecule followed by a calculation of the magnetic shielding tensors using methods like Gauge-Including Atomic Orbital (GIAO). researchgate.net

For this compound, theoretical predictions of ¹H, ¹³C, and ¹⁹F NMR spectra would be invaluable. The predicted chemical shifts are highly sensitive to the electronic environment of each nucleus. The electronegative fluorine atoms are expected to deshield the adjacent carbon and hydrogen atoms, leading to downfield shifts. The large iodine atom also exerts significant electronic and steric effects. Comparing calculated shifts with experimental data helps to confirm the (Z)-stereochemistry. Predictions of J-couplings, such as ³J(H-F) and ²J(C-F), are particularly diagnostic of the through-bond and through-space relationships between nuclei.

Table 1: Illustrative Predicted NMR Parameters for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Coupled Nuclei |

| ¹H | 6.5 - 7.0 | ³J(H-F_trans) ≈ 15-20 | H-F |

| ³J(H-F_cis) ≈ 5-8 | H-F | ||

| ¹³C (C-I) | 80 - 90 | ¹J(C-F) ≈ 280-300 | C-F |

| ²J(C-I) ≈ 10-15 | C-I | ||

| ¹³C (C-H) | 145 - 155 | ¹J(C-H) ≈ 190-200 | C-H |

| ¹J(C-F) ≈ 290-310 | C-F | ||

| ¹⁹F (on C-I) | -90 to -100 | ³J(F-F) ≈ 120-130 | F-F |

| ³J(F-H_cis) ≈ 5-8 | F-H | ||

| ¹⁹F (on C-H) | -150 to -160 | ³J(F-F) ≈ 120-130 | F-F |

| ³J(F-H_trans) ≈ 15-20 | F-H | ||

| Note: These are representative values based on calculations for similar fluorinated vinyl systems. Actual values would be obtained from specific DFT/GIAO calculations. |

Computational methods can reliably predict the vibrational frequencies that correspond to absorption bands in Infrared (IR) and Raman spectra. Following a geometry optimization, a frequency calculation is performed, typically at the DFT level, which yields the normal modes of vibration and their corresponding frequencies and intensities. researchgate.netnih.gov

For this compound, a theoretical vibrational analysis would identify key characteristic bands. These include the C=C double bond stretch, C-H stretch and bend, C-F stretches, and the C-I stretch. The predicted frequencies help in the assignment of experimental spectra. mdpi.comscirp.org Due to systematic errors in the theoretical methods, calculated frequencies are often scaled by an empirical factor to improve agreement with experimental data.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

| C-H Stretch | 3100 - 3150 | Medium |

| C=C Stretch | 1650 - 1700 | Medium-Strong (Raman) |

| C-H In-plane Bend | 1300 - 1350 | Medium |

| C-F Asymmetric Stretch | 1200 - 1280 | Strong (IR) |

| C-F Symmetric Stretch | 1100 - 1180 | Strong (IR) |

| C-I Stretch | 500 - 600 | Medium |

| Note: These values are illustrative and based on DFT calculations for analogous haloethenes. |

While direct quantum chemical modeling of mass spectrometric fragmentation is complex, the principles of physical organic chemistry combined with calculations of bond dissociation energies (BDEs) can be used to predict likely fragmentation pathways. libretexts.org In electron impact mass spectrometry (EI-MS), the molecule is ionized to form a molecular ion (M⁺•), which then undergoes fragmentation. miamioh.edu The stability of the resulting fragments dictates the observed pattern.

For this compound (Molar Mass ≈ 189.93 g/mol ), the molecular ion peak at m/z ≈ 190 would be expected. The C-I bond is the weakest covalent bond in the molecule and its cleavage is a highly probable initial fragmentation step. This would lead to the loss of an iodine radical (I•), resulting in a prominent peak at m/z ≈ 63, corresponding to the [C₂HF₂]⁺ fragment. Other plausible fragmentations include the loss of a fluorine radical (F•) or a neutral HF molecule.

Table 3: Predicted Key Mass Spectrometric Fragments for this compound

| m/z Value | Proposed Fragment Ion | Neutral Loss |

| 190 | [C₂HF₂I]⁺• | (Molecular Ion) |

| 171 | [C₂HFI]⁺• | F• |

| 127 | [I]⁺ | C₂HF₂• |

| 63 | [C₂HF₂]⁺ | I• |

| 43 | [C₂H]⁺ | F₂I• |

| Note: These predictions are based on typical fragmentation patterns of iodo- and fluoro-substituted hydrocarbons. docbrown.info |

Solvent Effects and Environmental Influences on Molecular Behavior and Reactivity

The surrounding environment, particularly the solvent, can significantly modulate the behavior and reactivity of a molecule. For this compound, the polarity of the solvent is anticipated to play a crucial role in its conformational stability, spectroscopic properties, and reaction pathways. Computational chemistry provides powerful tools to investigate these influences, primarily through implicit and explicit solvent models.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. wikipedia.orgdiracprogram.org This approach is computationally efficient and can effectively capture the average effects of the solvent on the solute's electron distribution and geometry. ucsb.edunumberanalytics.com Explicit solvent models, on the other hand, involve including a number of individual solvent molecules around the solute, offering a more detailed and physically realistic picture of solute-solvent interactions, though at a higher computational cost. wikipedia.orgnih.gov

Influence of Solvent Polarity on Molecular Properties

The polarity of the solvent can influence the electronic structure and geometry of this compound. In polar solvents, the permanent dipole moment of the molecule will induce a reaction field in the solvent, which in turn interacts with and stabilizes the solute. This stabilization is expected to be more pronounced for conformations with a larger dipole moment.

Computational studies on similar haloethenes have shown that solvent polarity can affect bond lengths and angles. nih.gov For this compound, an increase in solvent polarity is predicted to lead to a slight elongation of the C-F and C-I bonds and a change in the dipole moment. The table below illustrates hypothetical calculated dipole moments of this compound in different solvents, showcasing the expected trend.

| Solvent | Dielectric Constant (ε) | Predicted Dipole Moment (Debye) |

|---|---|---|

| Gas Phase | 1.0 | 1.85 |

| Cyclohexane | 2.02 | 1.92 |

| Chloroform | 4.81 | 2.05 |

| Acetone | 20.7 | 2.28 |

| Water | 78.4 | 2.45 |

This table presents hypothetical data to illustrate the expected trend of the dipole moment of this compound with increasing solvent polarity. Actual values would require specific computational studies.

Solvent Effects on Reactivity

Solvent effects are critical in determining the rates and mechanisms of chemical reactions. For reactions involving this compound, the solvent can influence the stability of reactants, transition states, and products. For instance, in nucleophilic substitution reactions, a polar solvent can stabilize charged intermediates or transition states, thereby accelerating the reaction rate. ucsb.eduacs.org

Computational models can be employed to calculate the free energy profiles of reactions in different solvents, providing insights into the reaction mechanism and kinetics. The choice of solvent can sometimes even alter the preferred reaction pathway. For example, in reactions of vinyl halides, the nature of the solvent can influence whether the reaction proceeds via a Heck-type or a Hiyama-type mechanism. acs.org

The table below presents hypothetical relative activation energies for a generic nucleophilic substitution reaction of this compound in different solvents, illustrating how computational models can quantify solvent effects on reactivity.

| Solvent | Dielectric Constant (ε) | Relative Activation Energy (kcal/mol) |

|---|---|---|

| Gas Phase | 1.0 | 25.0 |

| Cyclohexane | 2.02 | 23.5 |

| Chloroform | 4.81 | 21.2 |

| Acetone | 20.7 | 18.9 |

| Water | 78.4 | 17.5 |

This table contains hypothetical data to demonstrate the expected trend of decreasing activation energy for a polar reaction with increasing solvent polarity. Specific values would necessitate detailed computational investigations.

While direct computational studies on the solvent effects on this compound are not extensively available, the principles derived from studies on analogous haloethenes and other halogenated compounds provide a strong basis for understanding its behavior in different chemical environments. nih.govnih.gov Future computational work will be invaluable in providing a more quantitative and detailed picture of the solvent-modulated properties and reactivity of this specific compound.

Advanced Spectroscopic and Analytical Methodologies for Z 1,2 Difluoro 1 Iodoethene

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy stands as a cornerstone for the structural analysis of "(Z)-1,2-difluoro-1-iodoethene," offering a window into the local magnetic environments of its constituent nuclei.

A multi-nuclear NMR approach is essential for a complete structural assignment of "this compound." Each NMR-active nucleus (¹H, ¹³C, ¹⁹F, and ¹²⁷I) provides unique and complementary information.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a single resonance for the vinylic proton. The chemical shift of this proton is influenced by the electronegativity of the adjacent fluorine and iodine atoms. Due to coupling with the two fluorine nuclei, this signal will appear as a doublet of doublets.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will exhibit two distinct signals for the two carbon atoms of the double bond, as they are in different chemical environments. The carbon atom bonded to iodine will experience a significant upfield shift due to the heavy atom effect of iodine. Both carbon signals will be split into doublets due to one-bond coupling with the directly attached fluorine atom.

¹⁹F NMR Spectroscopy: The ¹⁹F NMR spectrum is particularly informative. It will display two distinct signals for the two non-equivalent fluorine atoms. The chemical shifts and the magnitude of the three-bond coupling constant between them (³JFF) are characteristic of their cis relationship. Each fluorine signal will be further split by coupling to the vicinal proton and the geminal carbon. The typical range for chemical shifts in organofluorine compounds is wide, extending over 300 to 400 ppm. thieme-connect.de

¹²⁷I NMR Spectroscopy: While less common, ¹²⁷I NMR can provide direct information about the iodine's chemical environment. However, due to the quadrupolar nature of the ¹²⁷I nucleus (spin I = 5/2), the signals are often very broad, which can limit the resolution and the amount of information that can be extracted.

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| ¹H | 6.0 - 7.0 | dd | ³JHF (cis), ³JHF (trans) |

| ¹³C | C-F: 140 - 160, C-I: 70 - 90 | d, d | ¹JCF |

| ¹⁹F | -100 to -150 | d, d | ³JFF (cis), ³JFH |

Note: The predicted values are based on data from analogous halogenated ethenes and general spectroscopic principles.

Two-dimensional (2D) NMR experiments are indispensable for unambiguously establishing the connectivity and stereochemistry of "this compound."

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would be simple for this molecule, confirming the coupling between the single proton and any other coupled protons if present. However, in this specific case with a single proton, its primary use would be to confirm the absence of other proton couplings.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates the chemical shifts of directly bonded ¹H and ¹³C nuclei. libretexts.org This would definitively link the proton signal to the carbon atom it is attached to.

Modern NMR spectroscopy utilizes a variety of advanced pulse sequences to enhance spectral quality and extract more detailed structural information. wgtn.ac.nznumberanalytics.com For "this compound," techniques such as:

Selective 1D NOE (Nuclear Overhauser Effect): Can be used to confirm the Z-stereochemistry by observing the spatial proximity between the proton and the fluorine atom on the same side of the double bond.

Fluorine-Decoupled Proton Spectra: Simplifies the proton spectrum to a single peak, allowing for precise chemical shift determination.

Advanced pulse sequences can be employed to shorten measurement times and improve resolution. nih.gov

Vibrational Spectroscopy Methodologies: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both IR and Raman techniques, provides a molecular fingerprint based on the characteristic vibrations of chemical bonds. These techniques are complementary, as the selection rules for a vibration to be IR or Raman active are different. edinst.com

The vibrational spectrum of "this compound" is characterized by several key vibrational modes. The number of vibrational modes for a non-linear molecule can be calculated as 3N-6, where N is the number of atoms.

Table 2: Predicted Characteristic Vibrational Modes for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Description |

| C=C Stretch | 1600 - 1650 | Stretching of the carbon-carbon double bond. |

| C-F Stretch | 1000 - 1200 | Stretching of the carbon-fluorine bonds. |

| C-H Stretch | 3000 - 3100 | Stretching of the carbon-hydrogen bond. |

| C-I Stretch | 500 - 600 | Stretching of the carbon-iodine bond. |

| C-H Bend | 1200 - 1400 | In-plane and out-of-plane bending of the C-H bond. |

| C-F Bend | 400 - 600 | Bending of the carbon-fluorine bonds. |

Note: The predicted frequency ranges are based on data from analogous halogenated ethenes.

The C=C stretching frequency is a key indicator of the double bond character. The strong C-F stretching vibrations are typically found in the fingerprint region of the IR spectrum. The C-I stretch is expected at lower wavenumbers due to the larger mass of the iodine atom.

While "this compound" is a planar molecule and does not exhibit conformational isomerism in the same way as a flexible alkane chain, vibrational spectroscopy can still provide insights into its structural integrity and purity. The vibrational spectrum serves as a unique "fingerprint" for the molecule. The presence of unexpected bands could indicate the presence of the (E)-isomer or other impurities.

Theoretical calculations, such as Density Functional Theory (DFT), can be used to predict the vibrational frequencies and intensities for both the (Z) and (E) isomers. nih.gov By comparing the calculated spectra with the experimental IR and Raman spectra, a definitive assignment of the stereochemistry can be made. This comparative analysis is a powerful tool for confirming the conformational purity of the sample.

Mass Spectrometry Methodologies

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is an indispensable tool for the structural elucidation and identification of compounds.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm), which allows for the unambiguous determination of a compound's elemental composition. researchgate.netchromedia.org For this compound, with a chemical formula of C₂HF₂I, the theoretical monoisotopic mass can be calculated with high precision. This calculated mass is then compared to the experimentally measured mass from an HRMS instrument, such as a Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometer. researchgate.net

The exact mass of the most abundant isotopes of the constituent elements are used for this calculation (¹²C = 12.000000 u, ¹H = 1.007825 u, ¹⁹F = 18.998403 u, ¹²⁷I = 126.904473 u). The theoretical monoisotopic mass of the molecular ion [C₂HF₂I]⁺ is 189.909104 u. chemspider.com An experimental HRMS measurement confirming a mass very close to this value provides strong evidence for the assigned elemental formula.

Table 1: Theoretical vs. Experimental Mass Data for this compound

| Parameter | Value |

| Molecular Formula | C₂HF₂I |

| Theoretical Monoisotopic Mass (u) | 189.909104 chemspider.com |

| Typical HRMS Analyzer | TOF, Orbitrap, FT-ICR researchgate.net |

| Required Mass Accuracy | < 5 ppm chromedia.org |

This table presents the theoretical high-resolution mass data for the target compound. Experimental values would be obtained from actual analysis.

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio are selected and then fragmented to produce a spectrum of daughter ions. nationalmaglab.orgnih.gov This process provides detailed structural information by revealing the molecule's fragmentation pathways. nationalmaglab.org In an MS/MS experiment for this compound, the molecular ion ([C₂HF₂I]⁺, m/z ≈ 190) would be selected in the first stage of the mass spectrometer. This precursor ion is then subjected to collision-induced dissociation (CID) or other fragmentation methods, and the resulting product ions are analyzed in the second stage.

Table 2: Predicted Fragmentation Data for this compound in MS/MS

| Precursor Ion (m/z) | Predicted Fragment Ion | Fragment m/z (approx.) | Neutral Loss |

| [C₂HF₂I]⁺ (190) | [C₂HF₂]⁺ | 63 | I• |

| [C₂HF₂I]⁺ (190) | [I]⁺ | 127 | C₂HF₂• |

| [C₂HF₂I]⁺ (190) | [CHF₂]⁺ | 51 | CI• |

This table outlines the plausible fragmentation pathways for this compound based on known chemical principles. The analysis of these fragments helps to confirm the connectivity of atoms within the molecule.

X-ray Crystallography and Diffraction Techniques

X-ray diffraction techniques are the most powerful methods for determining the three-dimensional arrangement of atoms in a solid.

Single crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional structure of a crystalline compound, including bond lengths, bond angles, and absolute configuration. uhu-ciqso.esuol.de To perform this analysis, a high-quality single crystal of this compound would be required. The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate a detailed model of the atomic arrangement. uol.de

Currently, there are no published reports of a single crystal structure for this compound, likely because it is a low-boiling-point liquid, making crystallization challenging. If a suitable crystal could be grown, SC-XRD would provide unequivocal proof of the Z configuration by showing the relative positions of the fluorine and iodine atoms on the same side of the carbon-carbon double bond.

Table 3: Potential Structural Parameters from SC-XRD of this compound

| Structural Parameter | Information Provided |

| Unit Cell Dimensions | The size and shape of the repeating crystal lattice. |

| Bond Lengths (C=C, C-F, C-I, C-H) | Precise distances between bonded atoms. |

| Bond Angles (F-C=C, I-C=C, etc.) | Angles between adjacent bonds, confirming planarity. |

| Torsional Angles | Defines the stereochemistry and conformation. |

| Absolute Configuration | Confirms the (Z)-isomer geometry. |